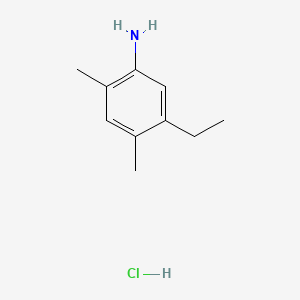

5-Ethyl-2,4-dimethylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-2,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSGNBFBRPNWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670349 | |

| Record name | 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-51-6 | |

| Record name | 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2,4-dimethylaniline hydrochloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of public data for this specific salt, information from structurally similar compounds is included for comparative purposes and to infer potential characteristics.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the aromatic amine 5-ethyl-2,4-dimethylaniline. It is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the agrochemical and dye industries.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1244949-51-6[2] |

| Molecular Formula | C₁₀H₁₆ClN[3] |

| Molecular Weight | 185.70 g/mol [3] |

| Synonyms | 5-ethyl-2,4-dimethylaniline HCL, 5-ethyl-2,4-dimethylbenzenamine hydrochloride[3] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Ethyl-2,4-dimethylaniline (Free Amine) | 2,4-Dimethylaniline | 2,4-Dimethylaniline hydrochloride |

| Melting Point | Data not available | Data not available | -14.3 °C | 238 °C[4] |

| Boiling Point | Data not available | Data not available | 218 °C | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents | Likely soluble in non-polar organic solvents | Slightly soluble in water; soluble in alcohol, ether, and benzene[5] | Data not available |

| LogP | 3.83[3] | Data not available | 1.7 | Data not available |

| PSA | 26.02 Ų[3] | Data not available | 26.02 Ų | Data not available |

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons, the ethyl group's methylene and methyl protons, the two methyl groups on the aromatic ring, and a broad singlet for the ammonium protons.

-

¹³C NMR: Signals would correspond to the eight unique carbon atoms in the aromatic ring and the ethyl and methyl substituents.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the ammonium salt, C-H stretching from the alkyl and aromatic groups, and C=C stretching from the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free amine (m/z = 149.23) upon loss of HCl.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be devised based on standard organic chemistry reactions for the formation of substituted anilines and their hydrochloride salts.

Hypothetical Synthesis Protocol

The synthesis can be envisioned as a two-step process: Friedel-Crafts ethylation of m-xylene followed by nitration, reduction, and subsequent salt formation. A more direct, yet potentially less selective, approach would be the direct amination of 1-ethyl-2,4-dimethylbenzene. A common method for preparing similar aniline hydrochlorides involves the alkylation of the corresponding aniline.[7]

Step 1: Synthesis of 5-Ethyl-2,4-dimethylaniline (Free Amine)

This step can be achieved through various methods, with one plausible route being the direct amination of 1-ethyl-2,4-dimethylbenzene.

-

Reactants: 1-ethyl-2,4-dimethylbenzene, hydroxylamine hydrochloride, and a suitable catalyst (e.g., a vanadium salt in an acetic acid/water medium).[8]

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and stirrer, add the vanadium salt catalyst and an aqueous solution of glacial acetic acid. Stir at room temperature.[8]

-

Add hydroxylamine hydrochloride and 1-ethyl-2,4-dimethylbenzene to the mixture.[8]

-

Heat the reaction mixture to reflux with continuous stirring for several hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-ethyl-2,4-dimethylaniline.

-

Purify the crude product via column chromatography or distillation.

-

Step 2: Formation of this compound

-

Reactants: 5-Ethyl-2,4-dimethylaniline, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified 5-ethyl-2,4-dimethylaniline in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum to yield this compound.

-

Analytical Characterization Protocol

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline derivative (typically in the range of 230-280 nm).

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis and analysis of this compound.

Relationship between Free Amine and Hydrochloride Salt

The following diagram illustrates the simple acid-base reaction for the formation of the hydrochloride salt.

Caption: Reversible formation of this compound.

Safety and Handling

-

General Hazards: Anilines are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- 1. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. 2,4-Dimethylaniline = 99 95-68-1 [sigmaaldrich.com]

- 6. chemcd.com [chemcd.com]

- 7. N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | Benchchem [benchchem.com]

- 8. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

In-Depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride

CAS Number: 1244949-51-6

This technical guide provides a comprehensive overview of 5-Ethyl-2,4-dimethylaniline hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a substituted aniline derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and development applications. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1244949-51-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆ClN | [2] |

| Molecular Weight | 185.69 g/mol | [2] |

| LogP | 3.831 | [2] |

| PSA (Polar Surface Area) | 26.02 Ų | [2] |

Synthesis

Experimental Protocol: General Synthesis of an Ethylated Dimethylaniline Hydrochloride (Analogous)

This protocol is based on the synthesis of a structurally related compound, N-ethyl-2,4-dimethylaniline hydrochloride, and can be adapted for the synthesis of the target molecule.

Method 1: Alkylation of 2,4-Dimethylaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a suitable organic solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. The base acts as a proton scavenger.

-

Alkylation: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 40-80°C and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethyl-2,4-dimethylaniline. Further purification can be achieved by column chromatography on silica gel.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Method 2: Reductive Amination

An alternative synthetic route involves the reductive amination of a suitable carbonyl compound with 2,4-dimethylaniline.

Potential Applications in Research and Drug Development

5-Ethyl-2,4-dimethylaniline and its derivatives are valuable intermediates in the synthesis of a variety of organic molecules.[4] Their structural motif is found in compounds with potential applications in:

-

Agrochemicals: As a building block for herbicides and fungicides.[4]

-

Dyes and Pigments: Used in the manufacturing of various colorants.

-

Pharmaceuticals: Serves as a precursor for the synthesis of biologically active molecules. Research into related compounds suggests potential antimicrobial and anticancer properties.

Experimental Workflow: General Biological Screening

While specific biological data for this compound is limited, a general workflow for its initial biological screening can be proposed. This workflow is designed to assess its potential as a lead compound in drug discovery.

Caption: A general workflow for the synthesis, characterization, and initial biological screening of this compound.

Characterization and Analytical Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, researchers can expect to utilize the following methods for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure, including the position of the ethyl and methyl groups on the aniline ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the N-H and C-H bonds.

Chemical database entries suggest that NMR, IR, and MS data for this compound are available from commercial suppliers.[2][5]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various industrial and research applications, including drug discovery. This guide provides a foundational understanding of its properties, a general synthetic approach, and a proposed workflow for its biological evaluation. Further research is warranted to fully elucidate its synthetic protocols and explore its biological activity profile.

References

Synthesis of 5-Ethyl-2,4-dimethylaniline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Ethyl-2,4-dimethylaniline hydrochloride, a substituted aniline derivative with potential applications in pharmaceutical and chemical research. The document outlines a multi-step synthesis, including detailed experimental protocols and a summary of quantitative data.

Synthetic Strategy

The synthesis of this compound can be approached through a multi-step pathway starting from a common commercially available starting material, m-xylene. The key transformations involve the introduction of an ethyl group and an amino group onto the aromatic ring, followed by the formation of the hydrochloride salt. A plausible and efficient synthetic route is outlined below:

-

Nitration of m-Xylene: Introduction of a nitro group to the m-xylene ring.

-

Friedel-Crafts Acylation: Introduction of an acetyl group.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine.

-

Clemmensen Reduction: Reduction of the acetyl group to an ethyl group.

-

Hydrochlorination: Formation of the final hydrochloride salt.

This strategy is designed to control the regioselectivity of the substitutions to obtain the desired 2,4-dimethyl-5-ethylaniline precursor.

Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-4-nitrobenzene

A general procedure for the nitration of an aromatic compound is as follows.[1]

-

Reagents:

-

m-Xylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of m-xylene in dichloromethane, a mixture of concentrated sulfuric acid and nitric acid is added dropwise at a temperature maintained below 10°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction is then quenched by pouring it onto crushed ice.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,3-dimethyl-4-nitrobenzene, which can be purified by distillation or used directly in the next step.

-

Step 2: Synthesis of 2,4-Dimethyl-5-nitroacetophenone

-

Reagents:

-

1,3-Dimethyl-4-nitrobenzene

-

Acetyl Chloride (CH₃COCl)

-

Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl, dilute solution)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a cooled (0°C) suspension of aluminum chloride in dichloromethane, acetyl chloride is added dropwise.

-

A solution of 1,3-dimethyl-4-nitrobenzene in dichloromethane is then added slowly to the reaction mixture, maintaining the temperature below 5°C.

-

The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dilute HCl, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give the crude product, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 5-Amino-2,4-dimethylacetophenone

A general procedure for the reduction of a nitro group to an amine is catalytic hydrogenation.[2]

-

Reagents:

-

2,4-Dimethyl-5-nitroacetophenone

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

A solution of 2,4-dimethyl-5-nitroacetophenone in methanol or ethanol is placed in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 5-amino-2,4-dimethylacetophenone.

-

Step 4: Synthesis of 5-Ethyl-2,4-dimethylaniline

-

Reagents:

-

5-Amino-2,4-dimethylacetophenone

-

Zinc Amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution

-

-

Procedure (Clemmensen Reduction):

-

Zinc amalgam is prepared by stirring zinc dust with a dilute solution of mercuric chloride.

-

The amalgamated zinc is added to a flask containing concentrated hydrochloric acid and toluene.

-

A solution of 5-amino-2,4-dimethylacetophenone in toluene is added to the flask.

-

The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction.

-

After cooling, the aqueous layer is separated and made basic with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent like ethyl acetate or diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 5-ethyl-2,4-dimethylaniline.

-

Step 5: Synthesis of this compound

A common method for forming the hydrochloride salt of an amine is to treat the free base with a solution of HCl in an organic solvent.[3]

-

Reagents:

-

5-Ethyl-2,4-dimethylaniline

-

Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

-

Diethyl Ether or Hexane

-

-

Procedure:

-

5-Ethyl-2,4-dimethylaniline is dissolved in a minimal amount of a suitable solvent like diethyl ether.

-

To this solution, a solution of HCl in an organic solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The mixture is stirred for an additional 30 minutes in an ice bath to ensure complete precipitation.

-

The solid is collected by filtration, washed with cold diethyl ether or hexane, and dried under vacuum to yield this compound.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on typical yields for analogous reactions. Actual yields may vary depending on experimental conditions.

| Step | Starting Material | Molar Ratio (vs. Starting Material) | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | m-Xylene | 1.0 | HNO₃ (1.1 eq), H₂SO₄ (cat.) | Dichloromethane | < 10 | 2 | 85-95 |

| 2 | 1,3-Dimethyl-4-nitrobenzene | 1.0 | Acetyl Chloride (1.2 eq), AlCl₃ (1.3 eq) | Dichloromethane | 0 to RT | 4-6 | 70-80 |

| 3 | 2,4-Dimethyl-5-nitroacetophenone | 1.0 | H₂ (1-3 atm), 10% Pd/C (cat.) | Methanol | RT | 4-8 | 90-98 |

| 4 | 5-Amino-2,4-dimethylacetophenone | 1.0 | Zn(Hg), Conc. HCl | Toluene/Water | Reflux | 8-12 | 60-75 |

| 5 | 5-Ethyl-2,4-dimethylaniline | 1.0 | HCl in Ether (1.1 eq) | Diethyl Ether | 0 to RT | 0.5 | > 95 |

Visualization of the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Disclaimer: This document provides a hypothetical synthetic route based on established chemical principles and analogous reactions. The experimental protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All necessary safety precautions should be taken when handling the chemicals involved.

References

Technical Guide: Structure Elucidation of 5-Ethyl-2,4-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of 5-Ethyl-2,4-dimethylaniline hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines foundational analytical principles with predicted spectroscopic data based on analogous structures. It serves as a robust framework for researchers encountering this molecule or similar substituted aniline hydrochlorides in their work. The guide details proposed synthetic routes, predicted physicochemical and spectroscopic properties, and standardized experimental protocols for confirmation.

Introduction

This compound is a substituted aromatic amine salt with the chemical formula C₁₀H₁₆ClN.[1] Aromatic amines and their derivatives are crucial building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds, including dyes, agrochemicals, and active pharmaceutical ingredients.[2] Accurate and thorough structure elucidation is a critical step in the development and quality control of any new chemical entity. This guide outlines the logical workflow and analytical techniques necessary to confirm the identity and purity of this compound.

Proposed Synthesis

A plausible synthetic route to 5-Ethyl-2,4-dimethylaniline begins with the Friedel-Crafts ethylation of 2,4-dimethylaniline. The resulting free amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Caption: Proposed synthesis of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Ethyl-2,4-dimethylaniline and its hydrochloride salt.

| Property | 5-Ethyl-2,4-dimethylaniline (Predicted/Analogous) | This compound (Known/Predicted) |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN[1] |

| Molecular Weight | 149.23 g/mol [2] | 185.69 g/mol [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | Predicted: White to off-white crystalline solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | Soluble in water, methanol; sparingly soluble in non-polar organic solvents |

| CAS Number | 859783-60-1[2] | 1244949-51-6[1] |

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H (C3-H) | ~ 7.0 - 7.2 | Singlet (s) | 1H | - |

| Aromatic-H (C6-H) | ~ 6.8 - 7.0 | Singlet (s) | 1H | - |

| -NH₃⁺ | ~ 10 - 12 (broad) | Singlet (s) | 3H | - |

| Ethyl -CH₂- | ~ 2.5 - 2.7 | Quartet (q) | 2H | ~ 7.5 |

| Methyl (C2-CH₃) | ~ 2.2 - 2.4 | Singlet (s) | 3H | - |

| Methyl (C4-CH₃) | ~ 2.1 - 2.3 | Singlet (s) | 3H | - |

| Ethyl -CH₃ | ~ 1.1 - 1.3 | Triplet (t) | 3H | ~ 7.5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₃⁺ (C1) | ~ 140 - 145 |

| Aromatic C-CH₃ (C2) | ~ 125 - 130 |

| Aromatic C-H (C3) | ~ 130 - 135 |

| Aromatic C-CH₃ (C4) | ~ 135 - 140 |

| Aromatic C-CH₂CH₃ (C5) | ~ 130 - 135 |

| Aromatic C-H (C6) | ~ 120 - 125 |

| Ethyl -CH₂- | ~ 20 - 25 |

| Methyl (C2-CH₃) | ~ 15 - 20 |

| Methyl (C4-CH₃) | ~ 18 - 23 |

| Ethyl -CH₃ | ~ 10 - 15 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~ 3000 - 2800 | N-H stretch (ammonium salt) | Strong, broad |

| ~ 2970 - 2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) | Medium |

| ~ 1610 - 1550 | N-H bend (asymmetric and symmetric) | Medium |

| ~ 1470 - 1430 | C-H bend (aliphatic) | Medium |

| ~ 1250 - 1000 | C-N stretch | Medium |

| ~ 880 - 800 | C-H bend (aromatic, out-of-plane) | Strong |

Mass Spectrometry (MS)

| m/z Value (Predicted) | Ion Fragment |

| 150.13 | [M+H]⁺ (protonated free amine) |

| 149.12 | [M]⁺˙ (molecular ion of free amine) |

| 134.10 | [M - CH₃]⁺ |

| 120.08 | [M - C₂H₅]⁺ |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation:

-

Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI for the free amine).

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 µg/mL.

-

EI (for free amine): Introduce a small amount of the free amine (if isolated) into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

-

-

Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the molecular weight from the molecular ion or pseudomolecular ion peak. Analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: Logical workflow for the structure elucidation of a chemical compound.

Conclusion

This technical guide provides a detailed framework for the structure elucidation of this compound. By combining proposed synthetic pathways, predicted spectroscopic data, and established experimental protocols, researchers can confidently identify and characterize this molecule. The principles and workflows outlined herein are broadly applicable to the structural analysis of other novel substituted aromatic amines, serving as a valuable resource for the scientific and drug development communities.

References

Technical Guide: Safety Profile of 5-Ethyl-2,4-dimethylaniline Hydrochloride

Chemical and Physical Properties

5-Ethyl-2,4-dimethylaniline hydrochloride is an aromatic amine salt.[1] While specific experimental data for this compound is limited, the properties of related xylidine and dimethylaniline isomers can provide valuable insights into its expected physical and chemical characteristics.

| Property | Value | Source Compound |

| Molecular Formula | C₁₀H₁₆ClN | This compound[1] |

| Molecular Weight | 185.69 g/mol | This compound[1][2] |

| Appearance | Expected to be a solid | General for hydrochloride salts |

| Melting Point | 10 - 12 °C (for 2,6-dimethylaniline) | 2,6-dimethylaniline[3] |

| Boiling Point | 214 °C (for 2,6-dimethylaniline) | 2,6-dimethylaniline[3] |

| Density | 0.984 g/cm³ at 25 °C (for 2,6-dimethylaniline) | 2,6-dimethylaniline[3] |

| LogP (Octanol/Water Partition Coefficient) | 1.96 (for 2,6-dimethylaniline) | 2,6-dimethylaniline[3] |

Toxicological Data

Aniline derivatives are known for their potential toxicity. Acute effects can include irritation to the skin, eyes, and respiratory tract. Chronic exposure may pose more severe health risks, including suspected carcinogenicity. The following table summarizes toxicological data from related compounds.

| Hazard | Classification | Details | Source Compound(s) |

| Acute Toxicity (Oral) | Category 3 or 4 | Harmful or toxic if swallowed.[4] May cause methemoglobinemia, leading to cyanosis.[5] | N,N-Dimethylaniline, 2,5-Dimethylaniline[4] |

| Acute Toxicity (Dermal) | Category 3 or 4 | Toxic or harmful in contact with skin.[4] | N,N-Dimethylaniline, 2,5-Dimethylaniline[4] |

| Acute Toxicity (Inhalation) | Category 2, 3 or 4 | Fatal, toxic, or harmful if inhaled.[3][4] May cause respiratory irritation.[3][5] | 2,6-dimethylaniline, N,N-Dimethylaniline, 2,5-Dimethylaniline[3][4] |

| Skin Corrosion/Irritation | Category 1 or 2 | Causes severe skin burns or skin irritation.[5] | 2,6-dimethylaniline hydrochloride[5] |

| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or serious eye irritation.[3][5] | 2,6-dimethylaniline, 2,6-dimethylaniline hydrochloride[3][5] |

| Carcinogenicity | Category 2 | Suspected of causing cancer.[3][5] | 2,6-dimethylaniline, N,N-Dimethylaniline[3][5] |

| Aquatic Toxicity | Acute Category 2/3, Chronic Category 2 | Toxic to aquatic life with long-lasting effects.[3][5] | 2,6-dimethylaniline, N,N-Dimethylaniline[3][5] |

Experimental Protocols

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Handling and Personal Protective Equipment (PPE)

Methodology:

-

Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6][7] Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8][9]

-

Eye/Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.[8]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, wear chemical-resistant aprons and boots.[8]

-

Respiratory Protection: If the substance is aerosolized or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is necessary.[6]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6]

Storage

Methodology:

-

Location: Store in a cool, dry, and well-ventilated area.[3][6] The substance should be stored locked up or in an area accessible only to authorized personnel.[3][5]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9]

First Aid Measures

Methodology:

-

General Advice: In case of exposure, immediately consult a physician and show them the Safety Data Sheet of a closely related compound.[3][6]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[3][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[3][5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[3][6]

Hazard and Safety Workflow

The following diagram illustrates the logical flow of safety considerations, from initial hazard identification to response and disposal.

Caption: Logical workflow for handling hazardous chemical compounds.

Spill and Fire Response

Accidental Release Measures

Methodology:

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear full personal protective equipment, including respiratory protection.[7] Avoid breathing dust or vapors.[7] Remove all sources of ignition.[6]

-

Containment and Cleaning: Do not allow the substance to enter drains or waterways.[7] Carefully sweep up or absorb the spilled material with an inert absorbent (e.g., sand, vermiculite).[6][7] Place the waste in a suitable, sealed container for disposal.[6]

Firefighting Measures

Methodology:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] A water spray can be used to cool containers.[6]

-

Specific Hazards: The compound is likely combustible.[3] Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | Benchchem [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.de [fishersci.de]

physical properties of 5-Ethyl-2,4-dimethylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is an aromatic amine salt with the chemical formula C₁₀H₁₆ClN.[1][2] It serves as a key intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.[3] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively available in the public domain. The following table summarizes the available information and provides data for the closely related compound, 2,4-dimethylaniline hydrochloride, for comparative purposes. Researchers should experimentally determine the properties of this compound for any critical applications.

| Property | This compound | 2,4-Dimethylaniline hydrochloride (for comparison) |

| Molecular Formula | C₁₀H₁₆ClN[1][2] | C₈H₁₂ClN[4] |

| Molecular Weight | 185.695 g/mol [1] | 157.641 g/mol [4] |

| Appearance | Data not available | White-Yellow Crystal-Powder at 20°C[4] |

| Melting Point | Data not available | 238°C[4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water[5][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 2,4-dimethylaniline, followed by conversion to the hydrochloride salt.

Materials:

-

2,4-Dimethylaniline

-

Ethyl halide (e.g., ethyl bromide or ethyl iodide)

-

A suitable base (e.g., potassium carbonate or sodium carbonate)

-

Anhydrous solvent (e.g., acetone or acetonitrile)

-

Hydrochloric acid (ethanolic or aqueous solution)

-

Diethyl ether or other suitable non-polar solvent for extraction and washing

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

N-Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylaniline in the anhydrous solvent.

-

Add the base to the solution. The base acts as a scavenger for the hydrohalic acid formed during the reaction.

-

Slowly add the ethyl halide to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-Ethyl-2,4-dimethylaniline (free amine).

-

Purification of the Free Amine (Optional but Recommended): The crude product can be purified by column chromatography or distillation under reduced pressure.

-

Formation of the Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl in ethanol or aqueous HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small sample of the dry this compound.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15°C per minute initially.

-

Observe the sample closely. When the sample starts to melt, record the temperature as the beginning of the melting range.

-

Continue heating at a slower rate (1-2°C per minute) and record the temperature at which the last solid melts. This is the end of the melting range.

-

The melting point is reported as the range between these two temperatures.

Determination of Solubility

Procedure:

-

Qualitative Assessment:

-

To a series of small test tubes, add approximately 10 mg of this compound.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene).

-

Vortex or shake each tube vigorously for 1-2 minutes.

-

Visually observe whether the solid dissolves completely, partially, or not at all at room temperature.

-

Gently heat the test tubes with insoluble or partially soluble samples to observe if solubility increases with temperature.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring for an extended period.

-

Filter the saturated solution to remove the undissolved solid.

-

Take a known volume of the clear saturated solution and evaporate the solvent completely.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Logical Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound from 2,4-dimethylaniline.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides the currently available information on the physical properties of this compound and outlines standard experimental procedures for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, researchers are encouraged to perform their own analyses to obtain precise values for its physical properties. The provided synthesis workflow offers a clear and logical guide for the preparation of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemcd.com [chemcd.com]

- 3. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]

- 4. 2,4-Dimethylaniline Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Aniline hydrochloride | 142-04-1 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 5-Ethyl-2,4-dimethylaniline Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride is a substituted aniline derivative of interest in various fields of chemical research and development. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. The hydrochloride salt form generally enhances water solubility but can have varied solubility in organic media depending on the solvent's polarity and the specific steric and electronic effects of the substituents on the aniline ring.

Qualitative Solubility Profile

While quantitative data is scarce, the general principles of solubility for amine hydrochlorides and related aniline compounds can provide qualitative insights.

-

Solubility of Related Anilines: The parent compound, 2,4-dimethylaniline, is reported to be highly soluble in organic solvents such as ethanol, ether, and benzene, while having limited solubility in water[2]. The presence of the hydrochloride group in this compound will significantly alter this profile, likely decreasing its solubility in non-polar solvents and increasing it in polar solvents. For instance, aniline hydrochloride is soluble in water, alcohol, and chloroform[3].

Quantitative Solubility Data

A thorough search of available scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. For context and comparison, the following table summarizes the solubility of the parent Aniline hydrochloride . It is crucial to note that these values are for a different compound and should be used as a general reference only.

Table 1: Solubility of Aniline Hydrochloride in Selected Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 1070 | [4] |

Note: This data is for Aniline hydrochloride (CAS 142-04-1) and not this compound.

Experimental Protocol for Solubility Determination

To empower researchers to obtain the necessary data, a detailed experimental protocol for determining the solubility of an amine hydrochloride in organic solvents is provided below. This method is based on the widely used static equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling jacket

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography, Spectrophotometer).

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled jacket. Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: Calculate the solubility of the compound in the organic solvent at the specified temperature using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Signaling Pathway for Solubility Determination Logic:

Caption: Logical flow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary qualitative context and a robust experimental framework to determine this crucial physicochemical property. The provided methodologies and diagrams are intended to facilitate the generation of reliable solubility data, which is essential for the effective utilization of this compound in research and development.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Product: Aniline Hydrochloride [portfolio-pplus.com]

- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylaniline Hydrochloride for Researchers

This technical guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-Ethyl-2,4-dimethylaniline hydrochloride (CAS No. 1244949-51-6). This document provides a summary of available technical data, a detailed experimental protocol for a representative synthesis, and a conceptual workflow for its application in early-stage drug discovery.

Chemical and Physical Properties

This compound is a substituted aniline derivative. While detailed experimental data for this specific compound is not widely published, the following table summarizes its basic properties based on information from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1244949-51-6 | Guidechem[1] |

| Molecular Formula | C₁₀H₁₆ClN | Guidechem[1] |

| Molecular Weight | 185.695 g/mol | Guidechem[1] |

| Synonyms | 5-ethyl-2,4-dimethylaniline HCL, Chlorhydrate de 5-éthyl-2,4-diméthylaniline, Clorhidrato de 5-etil-2,4-dimetilanilina | Guidechem[1] |

Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. The availability and product specifications should be confirmed with the respective suppliers.

| Supplier | Website | Notes |

| Chemcd | --INVALID-LINK-- | Lists the compound and provides a platform to request quotes from various suppliers.[2] |

| Guidechem | --INVALID-LINK-- | Provides basic chemical information and lists at least one manufacturer in China.[3] |

| CymitQuimica | --INVALID-LINK-- | Lists the product under the brand "Indagoo" for laboratory use.[4] |

| BLDpharm | --INVALID-LINK-- | Lists related aniline hydrochloride derivatives.[5] |

| Spectrum Chemical | --INVALID-LINK-- | Lists the compound in their chemical cloud database.[6] |

Synthesis Methodology

Representative Experimental Protocol: Reductive Amination

Materials:

-

2,4-Dimethylaniline

-

Acetaldehyde

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Cyclohexane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required, though this protocol is for room temperature)

-

Filtration apparatus (e.g., Büchner funnel with celite)

-

Rotary evaporator

-

Chromatography column

Procedure: [7]

-

To a round-bottom flask containing 10% Pd/C (0.5 mmol), add 90 ml of 2-propanol.

-

In a separate container, dissolve ammonium formate (50 mmol) in 10 ml of water.

-

Add the ammonium formate solution to the flask containing the Pd/C catalyst and stir the mixture for 5 minutes at room temperature to activate the catalyst.

-

To this mixture, add 2,4-dimethylaniline (5 mmol) and acetaldehyde (5 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure at 45-50°C using a rotary evaporator.

-

Dilute the resulting residue with dichloromethane and wash with a brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/cyclohexane solvent system to obtain the N-ethyl-2,4-dimethylaniline.

-

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent, followed by filtration or evaporation to isolate the salt.

Synthesis workflow for N-ethyl-2,4-dimethylaniline hydrochloride.

Potential Applications in Drug Discovery

Aniline and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs.[8] These structures often serve as key building blocks in medicinal chemistry for the synthesis of compounds targeting a wide range of biological targets. While the specific biological activity of this compound has not been reported, its structural features suggest it could be a valuable intermediate in the development of novel therapeutics.

Substituted anilines are known to be incorporated into molecules with various biological activities, including but not limited to kinase inhibitors, antimicrobials, and agents targeting the central nervous system.[9][10] The dimethyl and ethyl substitutions on the aniline ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Conceptual Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound or its derivatives in a drug discovery context.

References

- 1. Page loading... [wap.guidechem.com]

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. Page loading... [guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1427379-96-1|4-Ethyl-3-methylaniline hydrochloride|BLDPharm [bldpharm.com]

- 6. chemcd.com [chemcd.com]

- 7. jocpr.com [jocpr.com]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Ethyl-2,4-dimethylaniline Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2,4-dimethylaniline hydrochloride, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The presence of the hydrochloride salt will cause a downfield shift of the amine proton and adjacent aromatic protons due to the electron-withdrawing effect of the ammonium group (-NH3+).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.5 | Multiplet | 2H |

| -NH3+ | 7.0 - 9.0 (broad) | Singlet | 3H |

| -CH2- (Ethyl) | 2.5 - 2.8 | Quartet | 2H |

| -CH3 (Ethyl) | 1.1 - 1.4 | Triplet | 3H |

| -CH3 (Aromatic) | 2.1 - 2.4 | Singlet | 6H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the aromatic carbons and the aliphatic carbons of the ethyl and methyl substituents. The carbons attached to the nitrogen and the alkyl groups will have characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Alkyl | 125 - 140 |

| -CH2- (Ethyl) | 20 - 30 |

| -CH3 (Ethyl) | 10 - 20 |

| -CH3 (Aromatic) | 15 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The formation of the anilinium ion (-NH3+) is a key feature that distinguishes its spectrum from that of the free base.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (-NH3+) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| N-H Bend (-NH3+) | 1500 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) corresponding to the free base (5-Ethyl-2,4-dimethylaniline) is expected to be observed, as the hydrochloride salt will likely dissociate in the ion source.

| Fragment | Predicted m/z | Interpretation |

| [C10H15N]+• | 149.12 | Molecular ion of the free base |

| [M - CH3]+ | 134.10 | Loss of a methyl group |

| [M - C2H5]+ | 120.08 | Loss of an ethyl group |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH3+ protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

In ESI, the sample is nebulized and ionized to form gaseous ions.

-

In EI, the sample is vaporized and then bombarded with a high-energy electron beam.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Caption: Logical pathway for structure elucidation from spectroscopic data.

Potential Research Applications of 5-Ethyl-2,4-dimethylaniline hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylaniline hydrochloride (CAS No. 1244949-51-6) is a substituted aniline derivative.[1] While specific, in-depth research on this particular compound is limited in publicly available literature, its structural similarity to other alkyl-substituted anilines suggests its primary role as a chemical intermediate in various research and industrial applications.[2][3] This guide provides an overview of its chemical properties, potential synthetic applications, and a framework for its utilization in research and development, drawing parallels from closely related compounds.

Chemical and Physical Properties

The known properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1244949-51-6 | [1][4] |

| Molecular Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.69 g/mol | [1][4] |

| Synonyms | 5-ethyl-2,4-dimethylaniline HCL | [1] |

Potential Research Applications

Based on the applications of analogous substituted anilines, this compound is a potential intermediate in the synthesis of:

-

Agrochemicals: The free base, 5-Ethyl-2,4-dimethylaniline, is noted for its use as an intermediate in the synthesis of herbicides and fungicides.[2] The aromatic amine structure can be modified to create compounds with specific biological activities for crop protection.[2]

-

Dyes and Pigments: Anilines are foundational precursors in the synthesis of a wide range of dyes, particularly azo dyes.[5][6] The specific substitution pattern of 5-Ethyl-2,4-dimethylaniline would influence the color and properties of the resulting dye.

-

Pharmaceuticals: Substituted anilines are key building blocks in the development of various active pharmaceutical ingredients (APIs).[3][5] While no direct pharmaceutical application of this specific compound is documented, it could serve as a starting material for novel small molecule therapeutics.

-

Polymers and Specialty Chemicals: The related compound, 5-Ethyl-2,4-dimethylaniline, is used in the manufacture of specialty polymers and rubber chemicals, acting as a curing agent or an antioxidant precursor.[2]

Hypothetical Synthesis and Experimental Protocols

Given the likely role of this compound as a synthetic intermediate, a representative experimental protocol for a common reaction involving anilines—the synthesis of an azo dye—is provided below.

4.1. Diazotization of 5-Ethyl-2,4-dimethylaniline

This is the first step in forming a diazonium salt, which is a reactive intermediate.

-

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Distilled water

-

Ice

-

-

Protocol:

-

Dissolve a known molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the 5-ethyl-2,4-dimethylbenzenediazonium chloride salt.

-

4.2. Azo Coupling to Form a Dye

The diazonium salt is then reacted with a coupling agent (e.g., a phenol or another aniline) to form the azo dye.

-

Materials:

-

5-ethyl-2,4-dimethylbenzenediazonium chloride solution (from step 4.1)

-

Phenol (or other coupling agent)

-

Sodium hydroxide solution

-

Ice

-

-

Protocol:

-

Dissolve the coupling agent (e.g., phenol) in a dilute sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

An intensely colored precipitate (the azo dye) should form immediately.

-

Continue stirring in the ice bath for 30-60 minutes to ensure the reaction is complete.

-

The dye can then be isolated by filtration, washed with cold water, and dried.

-

Diagrams and Workflows

5.1. Hypothetical Synthesis Pathway for an Azo Dye

The following diagram illustrates the two-step process described in the experimental protocols.

Caption: Azo dye synthesis from this compound.

5.2. Research and Development Workflow

This diagram outlines a logical progression for evaluating the potential of this compound in a research context.

Caption: R&D workflow for novel compound development.

Conclusion

While direct research on this compound is not extensively documented, its chemical structure strongly suggests its utility as a versatile intermediate in organic synthesis. Researchers and professionals in drug development, agrochemicals, and material science can consider this compound as a building block for creating novel molecules with desired properties. The provided hypothetical protocols and workflows serve as a foundational guide for exploring its potential applications. Further research is warranted to fully characterize this compound and its derivatives.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-Ethyl-2,4-dimethylaniline [myskinrecipes.com]

- 3. N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Dyes Intermediates | Chemical Bull Pvt Ltd [chemicalbull.com]

In-Depth Technical Guide: Stability and Storage of 5-Ethyl-2,4-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Ethyl-2,4-dimethylaniline hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established knowledge on the stability of substituted anilines and their hydrochloride salts to provide best-practice recommendations.

Core Stability Characteristics

This compound, as a substituted aromatic amine hydrochloride, is generally more stable than its free base counterpart. The protonation of the amino group to form the hydrochloride salt significantly reduces its susceptibility to oxidative degradation. However, like many aromatic amines, it is still susceptible to degradation under certain environmental conditions.

Key Factors Influencing Stability:

-

Light: Exposure to light, particularly UV radiation, is a primary cause of degradation for many aniline derivatives. This can lead to discoloration (typically turning from white or off-white to yellow or brown) and the formation of impurities.[1]

-

Air (Oxygen): Atmospheric oxygen can cause oxidative degradation, especially in the free base form. While the hydrochloride salt is more resistant, long-term exposure to air can still lead to gradual degradation.[1][2]

-

Heat: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition may lead to the release of toxic fumes, including nitrogen oxides and hydrogen chloride.[3][4][5]

-

Humidity: As a hygroscopic solid, this compound can absorb moisture from the atmosphere. The presence of water can potentially facilitate hydrolytic degradation, although this is generally less of a concern for the stable hydrochloride salt compared to other functional groups.

-

pH: The stability of the compound is pH-dependent. In alkaline conditions, the hydrochloride salt will be converted to the free base, which is significantly more susceptible to oxidation. Acidic to neutral pH conditions are generally preferred for maintaining stability in solution.

Potential Degradation Pathways

Based on the known chemistry of anilines, the following degradation pathways are plausible for this compound:

-

Oxidation: The primary degradation pathway is likely oxidation of the aniline ring and the amino group. This can lead to the formation of colored impurities, including quinone-like structures and polymeric materials. This process is often catalyzed by light and the presence of metal ions.

-

Photodegradation: Upon exposure to UV light, the molecule can be excited to higher energy states, leading to bond cleavage and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

-

Thermal Decomposition: At high temperatures, the molecule can undergo fragmentation. This may involve the loss of the ethyl and methyl groups, as well as cleavage of the aromatic ring. The hydrochloride salt may also decompose to release hydrogen chloride gas.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are summarized in the table below for easy reference.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and slow down the rate of any potential chemical reactions. |

| Light | Protect from light. Store in an amber or opaque container. | To prevent photodegradation, which can lead to discoloration and the formation of impurities.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |

| Container | Keep container tightly closed. | To prevent the ingress of moisture and air. |

| Location | Store in a dry and well-ventilated place. | To avoid absorption of moisture and to ensure any potential off-gassing can be safely dissipated. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and acids. | To prevent chemical reactions that could degrade the compound.[3] |

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of this compound and identify its potential degradation products, a forced degradation study can be performed. The following is a representative protocol.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values

-

Calibrated analytical balance, pH meter, HPLC system with a suitable detector (e.g., UV-Vis or PDA), photostability chamber, and oven.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat the stock solution at a controlled temperature.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques such as mass spectrometry (MS) coupled with HPLC.